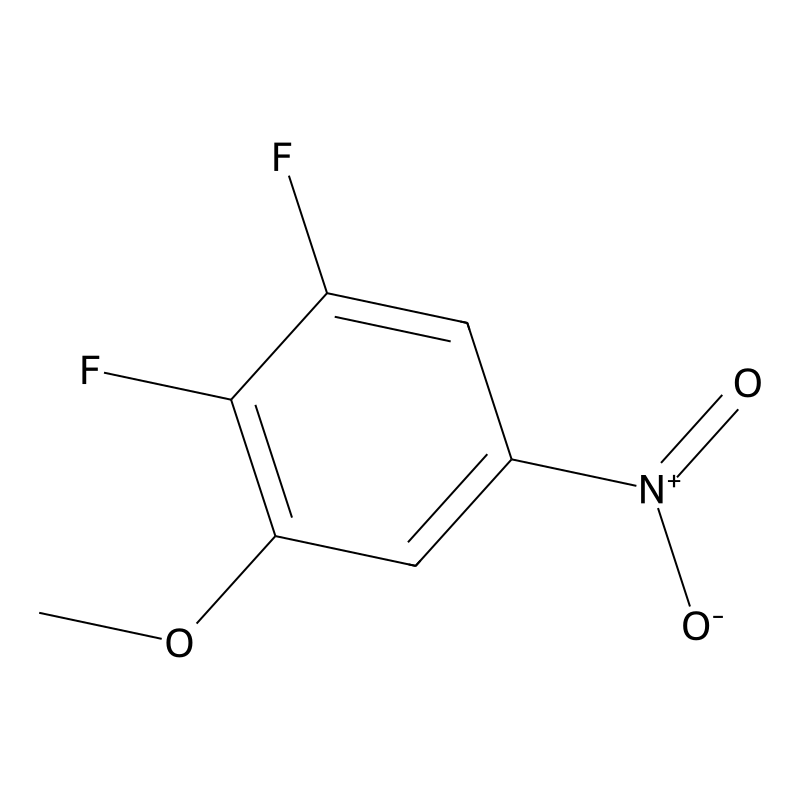1,2-Difluoro-3-methoxy-5-nitrobenzene

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
For instance, similar compounds, like indole derivatives, have been found to possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc., which created interest among researchers to synthesize a variety of indole derivatives .
Based on the information available, “1,2-Difluoro-3-methoxy-5-nitrobenzene” is primarily used as a building block in chemical synthesis . .
Similar compounds, such as “3,4-Difluoronitrobenzene”, have been used in the preparation of xanthones and acridones . Xanthones and acridones are classes of organic compounds that are often studied for their potential biological activities, including antimicrobial, antiviral, and anticancer properties .
Another similar compound, “2,5-Difluoronitrobenzene”, has been used in the synthesis of N-alkylated 2-arylaminobenzimidazoles . These compounds are a class of heterocyclic aromatic organic compounds that have been studied for various biological activities .
- Application: A compound similar to “1,2-Difluoro-3-methoxy-5-nitrobenzene”, known as “3,4-Difluoronitrobenzene”, has been used in the preparation of xanthones and acridones .
- Results: Xanthones and acridones are classes of organic compounds that are often studied for their potential biological activities, including antimicrobial, antiviral, and anticancer properties .
Preparation of Xanthones and Acridones
Synthesis of N-Alkylated 2-Arylaminobenzimidazoles
1,2-Difluoro-3-methoxy-5-nitrobenzene is an aromatic organic compound with the molecular formula C₇H₅F₂NO₃. It features a benzene ring substituted with two fluorine atoms, a methoxy group (-OCH₃), and a nitro group (-NO₂). This compound is categorized as a nitroaromatic compound, which are known for their diverse applications in chemical synthesis and material science due to their unique electronic properties and reactivity patterns. The presence of electron-withdrawing groups such as the nitro group can deactivate the benzene ring towards electrophilic aromatic substitution, while the methoxy group can act as a mild activator at position 4 of the ring .
There is no scientific literature available on the specific mechanism of action of 1,2-Difluoro-3-methoxy-5-nitrobenzene.
As information on this specific compound is limited, it's best to consider the general safety hazards associated with nitroaromatic compounds:
1,2-Difluoro-3-methoxy-5-nitrobenzene can be synthesized through several methods:
- Fluorination Reactions: Starting from 3-methoxy-5-nitrobenzene, fluorination can be achieved using reagents like potassium fluoride or via electrophilic fluorination methods.
- Nitration: The introduction of the nitro group can be performed using nitrating agents such as a mixture of concentrated nitric acid and sulfuric acid on suitable precursors.
These methods highlight the versatility of synthetic approaches available for this compound.
The primary applications of 1,2-Difluoro-3-methoxy-5-nitrobenzene include:
- Building Block in Organic Synthesis: It serves as an intermediate in various chemical syntheses due to its functional groups.
- Material Science: Its unique electronic properties make it a candidate for research in material science applications.
Several compounds share structural similarities with 1,2-Difluoro-3-methoxy-5-nitrobenzene. Here are some notable examples:
| Compound Name | Molecular Formula | Similarity (%) |
|---|---|---|
| 3-Fluoro-4-nitrotoluene | C₇H₅FNO₂ | 90 |
| 3-Methoxy-4-fluoronitrobenzene | C₇H₈FNO₃ | 85 |
| 1,3-Difluoro-2-nitrobenzene | C₆H₄F₂NO₂ | 90 |
| 2-Fluoro-1,3-dimethyl-5-nitrobenzene | C₉H₈FNO₂ | 93 |
| 1,4-Difluoro-2-methyl-5-nitrobenzene | C₇H₈F₂NO₂ | 90 |
These compounds exhibit varying degrees of similarity based on their structural features and functional groups. The unique arrangement of substituents in 1,2-Difluoro-3-methoxy-5-nitrobenzene contributes to its distinct reactivity and potential applications compared to these similar compounds .
Role in Modern Synthetic Chemistry
Polyfluorinated nitroaromatics like 1,2-difluoro-3-methoxy-5-nitrobenzene serve as critical intermediates for:
- Pharmaceutical precursors: Fluorine atoms enhance metabolic stability of drug candidates, while nitro groups enable subsequent reduction to amines for bioactive molecule synthesis.
- Agrochemical development: The electron-withdrawing nitro group directs regioselective substitutions in pesticide scaffolds.
- Material science applications: Fluorine substituents improve thermal stability in polymers and liquid crystals.
Table 1: Comparative Reactivity of Nitroaromatic Derivatives
Synthetic Challenges and Advancements
Traditional routes to fluoronitroaromatics relied on multistep sequences:
- Balz-Schiemann reaction: Diazotization of anilines followed by fluorodecomposition.
- Halogen exchange: Displacement of chlorides with KF under high temperatures.
Modern single-step fluoronitration methods using elemental fluorine (F₂) with nitric acid enable direct functionalization of benzene derivatives, reducing solvent waste and improving yields. For 1,2-difluoro-3-methoxy-5-nitrobenzene, optimized conditions involve:
- Temperature: 0–40°C to prevent over-fluorination
- F₂ concentration: 5–15% in nitrogen carrier gas.








